3,3-Dimethyl-4-oxo-4-phenylbutyric acid
Description
Contextualizing 3,3-Dimethyl-4-oxo-4-phenylbutyric Acid as a β-Keto Acid Derivative
This compound, with the chemical formula C₁₂H₁₄O₃, is structurally classified as a β-keto acid. echemi.com This classification is determined by the relative positions of the two carbonyl functional groups: the carboxylic acid (-COOH) and the ketone (C=O). In this molecule, the ketone is located on the third carbon (the β-carbon) relative to the carboxylic acid group.
The presence of two methyl groups on the same carbon atom (C3) is a notable feature, defining it as a gem-dimethyl substituted derivative. This substitution pattern can influence the compound's reactivity and stability compared to unsubstituted or mono-substituted β-keto acids.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 73593-66-5 |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| Melting Point | 95-96 °C |
| Appearance | Solid |
Data sourced from various chemical suppliers and databases. echemi.comfluorochem.co.uk
Significance of β-Keto Acids in Contemporary Organic Synthesis and Their Unique Reactivity
β-Keto acids and their corresponding esters are highly valuable intermediates in organic synthesis due to their versatile reactivity. fiveable.melibretexts.org Their utility stems primarily from two key chemical behaviors: the acidity of the α-protons and their susceptibility to decarboxylation.
One of the most fundamental methods for synthesizing β-keto esters is the Claisen condensation , a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. fiveable.memasterorganicchemistry.comlibretexts.org The process involves the formation of an enolate from one ester, which then acts as a nucleophile, attacking the carbonyl group of a second ester molecule. masterorganicchemistry.com While the classic Claisen condensation uses two identical esters, "crossed" Claisen condensations between two different esters can also be performed, often with one ester lacking α-hydrogens to prevent self-condensation. libretexts.org
A hallmark reaction of β-keto acids is their facile decarboxylation upon heating, which involves the loss of carbon dioxide. libretexts.orgmasterorganicchemistry.com This reaction proceeds through a cyclic, six-membered transition state, leading to the formation of an enol intermediate, which then tautomerizes to a more stable ketone. masterorganicchemistry.com This ease of decarboxylation is a unique characteristic not shared by α-keto acids, which require more complex biological or chemical systems to lose CO₂. youtube.com The stability of the resulting enolate or enol intermediate is a key driving force for this reaction. acs.org
Research Landscape of Substituted Butyric Acid Derivatives in Chemical Sciences
Butyric acid and its derivatives are a broad class of compounds that have garnered significant interest across various scientific disciplines. nih.govnih.gov In medicinal chemistry, for instance, substituted butyric acid analogs have been investigated for their potential as enzyme inhibitors. acs.org The core butyric acid scaffold can be modified with various functional groups to modulate biological activity.
The industrial applications of butyric acid derivatives are also noteworthy, ranging from their use in the production of polymers like cellulose (B213188) acetate (B1210297) butyrate (B1204436) to their role as flavoring agents and in the pharmaceutical industry. nih.govwikipedia.org Furthermore, research into the synthesis of complex molecules often involves substituted butyric acids as key building blocks or intermediates. For example, the synthesis of 4-phenylbutyric acid has been the subject of patent literature, highlighting its importance. google.comgoogle.com
While extensive research exists for many substituted butyric acids, the scientific literature on this compound specifically is sparse. Much of the available information comes from chemical supplier catalogs and databases, with in-depth studies on its synthesis, reactivity, and applications being limited. This suggests that it may be a compound used in niche applications or as an intermediate in proprietary synthetic pathways.
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethyl-4-oxo-4-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2,8-10(13)14)11(15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTFNPBJKLKDLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving 3,3 Dimethyl 4 Oxo 4 Phenylbutyric Acid and Analogues
Kinetics and Reaction Pathways of Oxidative Transformations
The oxidation of 4-oxo-4-arylbutanoic acids has been the subject of numerous kinetic and mechanistic studies, revealing key details about their reaction pathways.
Oxidation of 4-Oxo-4-arylbutanoic Acids
The oxidation of 4-oxo-4-arylbutanoic acids by various oxidizing agents, such as N-bromophthalimide, N-bromoanisamide, and tripropylammonium (B8586437) fluorochromate, has been extensively investigated. researchgate.nete-journals.inorientjchem.org These reactions typically exhibit second-order kinetics, being first-order with respect to both the oxidant and the substrate (the 4-oxo acid). researchgate.nete-journals.inorientjchem.org The reactions are often acid-catalyzed, with the rate showing a first-order dependence on the hydrogen ion concentration. e-journals.inorientjchem.orgderpharmachemica.comscholarsresearchlibrary.com
In the oxidation by N-bromophthalimide, the reaction is first-order in both the oxidant and the substrate. researchgate.net Similarly, studies with N-bromoanisamide show a first-order rate dependence on the oxidant, the substrate, and the hydrogen ion concentration. e-journals.in The oxidation by tripropylammonium fluorochromate also follows first-order kinetics with respect to the oxidant, the 4-oxo acid, and H+ ions. orientjchem.orgderpharmachemica.com A study on the oxidation of 4-oxo-4-phenylbutanoic acid by N-chlorosuccinimide in an acetic acid-water mixture also reported first-order kinetics for both reactants. asianpubs.org
The stoichiometry for the oxidation of 4-oxo-4-phenylbutanoic acid by tripropylammonium fluorochromate is 1:1, yielding benzoic acid as the product. researchgate.net The reaction rate is notably influenced by the solvent medium, with an increase in the proportion of acetic acid leading to a significant rate enhancement. scholarsresearchlibrary.comresearchgate.net This is attributed to the decrease in the dielectric constant of the medium, which facilitates the formation of the protonated oxidant and the enolization of the keto acid. orientjchem.orgderpharmachemica.comscholarsresearchlibrary.com Conversely, variations in ionic strength generally have no significant effect on the reaction rate. researchgate.nete-journals.in
The order of reactivity for substituted 4-oxo-4-arylbutanoic acids in their oxidation by N-bromophthalimide follows the trend: 4-methoxy > 4-methyl > 4-phenyl > H > 4-chloro > 4-bromo > 3-nitro. researchgate.net This order suggests that electron-donating groups on the phenyl ring accelerate the reaction, while electron-withdrawing groups retard it.
Enolization Kinetics and Its Influence on Reactivity
Enolization, the process by which a ketone is converted to its enol tautomer, is a crucial step in the oxidation of 4-oxo-4-arylbutanoic acids. The rate of oxidation is often dependent on the rate of enolization, which is itself an acid-catalyzed process. orientjchem.orgderpharmachemica.com Kinetic studies have shown that the rate of enolization is typically greater than the rate of oxidation. orientjchem.orgderpharmachemica.com
The enolization kinetics can be determined using the bromination method. orientjchem.orgderpharmachemica.com These studies reveal that the bromination of 4-oxo-4-phenylbutanoic acid is first-order with respect to both the substrate and the H⁺ ion concentration, but zero-order with respect to bromine. orientjchem.orgderpharmachemica.comscholarsresearchlibrary.com This indicates that the rate-determining step is the formation of the enol, which then rapidly reacts with bromine.
Radical-Mediated Reaction Mechanisms
While many oxidation reactions of 4-oxo-4-arylbutanoic acids proceed through ionic pathways, there is also evidence for radical-mediated mechanisms, particularly in the context of photochemistry and transition metal catalysis.
Acyl Radical Generation via Hydrogen Atom Abstraction
Acyl radicals can be generated from aldehydes, which are structurally related to the carboxylic acid moiety of the title compound, through a hydrogen atom transfer (HAT) process. researchgate.net This method avoids the need for pre-functionalization of the substrate. researchgate.net Photochemical methods, in particular, have emerged as powerful tools for generating acyl radicals. researchgate.netnih.gov For instance, a novel photocatalytic method has been described for constructing 3-acyl-4-arylcoumarin frameworks from simple aldehydes and ynoates, which proceeds via an acyl radical intermediate generated by hydrogen atom abstraction. nih.gov
While direct evidence for acyl radical generation from 3,3-dimethyl-4-oxo-4-phenylbutyric acid via hydrogen atom abstraction is not explicitly detailed in the provided search results, the principles of radical generation from related structures are well-established. The presence of C-H bonds alpha to the carbonyl group and the carboxylic acid functionality provides potential sites for hydrogen atom abstraction, which could lead to the formation of acyl or other carbon-centered radicals. The study of radical-mediated reactions of thioacids, which are sulfur analogues of carboxylic acids, further highlights the potential for radical generation and subsequent synthetic applications. rsc.org
Computational Mechanistic Elucidation (Density Functional Theory)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. In the context of organic reaction mechanisms, DFT allows for the calculation of key parameters such as activation energies, reaction enthalpies, and the geometries of transition states and intermediates. researchgate.netwayne.edu This information is crucial for distinguishing between different possible reaction pathways.
Probing Benzylic Oxidation Mechanisms in Phenylbutanoic Acids
The benzylic position in phenylbutanoic acids, the carbon atom directly attached to the phenyl ring, is a site of particular reactivity, especially towards oxidation. nih.gov This heightened reactivity is due to the ability of the aromatic ring to stabilize radical or cationic intermediates formed at the benzylic carbon through resonance. nih.gov The oxidation of a benzylic C-H bond is a fundamental transformation in organic synthesis. nih.gov
Computational studies using DFT on analogous systems, such as substituted toluenes, have shown that the bond dissociation energy (BDE) of the benzylic C-H bond is a critical factor in initiating oxidation. nih.gov Electron-donating and electron-withdrawing groups on the phenyl ring can influence this BDE by affecting the stability of the resulting benzylic radical. For this compound, the presence of the keto and carboxylic acid functionalities adds complexity to the electronic environment of the phenyl ring.
| Compound Analogue | Calculated BDE (kcal/mol) | Calculated Activation Energy (Ea) for H-abstraction (kcal/mol) |
|---|
This table presents hypothetical data to illustrate the type of information obtained from DFT calculations. The values are representative for benzylic C-H bonds in phenylalkanoic acid analogues.
Analysis of Hydride Transfer and Hydroxyl-Rebound Pathways
Following the initial C-H bond activation, the subsequent steps of the oxidation mechanism can proceed through various pathways. Two prominent and often competing pathways are hydride transfer and hydroxyl-rebound.
Hydride Transfer: In a hydride transfer mechanism, a hydride ion (H⁻) is transferred from the substrate to the oxidant. This process is distinct from hydrogen atom transfer (HAT) and proton-coupled electron transfer (PCET). researchgate.net DFT calculations can help to distinguish between these pathways by analyzing the electronic structure of the transition state. For a hydride transfer, the transition state would typically show a more significant charge separation compared to a HAT process. The feasibility of a hydride transfer pathway is influenced by the stability of the resulting carbocation at the benzylic position and the hydride affinity of the oxidant.
Hydroxyl-Rebound Pathway: The hydroxyl-rebound mechanism, often invoked in oxidations catalyzed by metal-oxo species, involves a two-step process. researchgate.net The first step is the abstraction of a hydrogen atom from the benzylic position by the oxidant, forming a substrate radical and a reduced oxidant-hydroxyl species. These two species form a caged radical pair. In the second step, the hydroxyl group "rebounds" from the oxidant to the substrate radical, forming the final alcohol product. researchgate.net
Below is an interactive data table presenting hypothetical DFT-calculated energy profiles for competing hydride transfer and hydroxyl-rebound pathways for a generic phenylbutanoic acid.
| Reaction Step | Relative Free Energy (ΔG) |
|---|
This table presents hypothetical data to illustrate the energetic comparison between different mechanistic pathways as elucidated by DFT calculations. The values are representative and intended for illustrative purposes.
Structural Modifications and Derivatization Strategies for 3,3 Dimethyl 4 Oxo 4 Phenylbutyric Acid
Design and Synthesis of Novel Butyric Acid Derivatives
The synthesis of butyric acid derivatives often involves multi-step chemical reactions tailored to build the desired molecular architecture. One established method for creating related γ-keto acids involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). In a typical sequence, Meldrum's acid is reacted with an acyl chloride, such as phenylacetyl chloride, in the presence of a base like pyridine. chemicalbook.comchemicalbook.com The resulting intermediate is then heated in an alcohol, like methanol (B129727) or ethanol (B145695), which leads to the opening of the dioxane ring and the formation of the corresponding β-keto ester. chemicalbook.comchemicalbook.com This approach yields compounds like 3-oxo-4-phenylbutyric acid methyl ester and its ethyl counterpart. chemicalbook.comchemicalbook.com To produce the target compound, 3,3-dimethyl-4-oxo-4-phenylbutyric acid, this strategy would require a appropriately substituted starting material.
Another powerful technique for synthesizing phenylbutyric acid structures is the Friedel-Crafts reaction. This method involves reacting an aromatic compound, such as benzene (B151609), with a lactone in the presence of a Lewis acid catalyst like aluminum chloride. google.comgoogle.com For example, the reaction of benzene with butyrolactone yields 4-phenylbutyric acid. google.comgoogle.com Subsequent purification steps, including vacuum distillation and crystallization, are often employed to isolate the final product with high purity. google.comgoogle.com
Table 1: Synthetic Strategies for Butyric Acid Derivatives
| Strategy | Key Reagents | Intermediate/Product Type | Reference |
|---|---|---|---|
| Meldrum's Acid Route | Meldrum's acid, Phenylacetyl chloride, Pyridine, Alcohol (Methanol/Ethanol) | β-Keto Ester | chemicalbook.comchemicalbook.com |
| Friedel-Crafts Reaction | Benzene, Butyrolactone, Aluminum Chloride (Lewis Acid) | Phenylbutyric Acid | google.comgoogle.com |
Stereoselective Synthesis of Chiral β-Keto Acid Derivatives
Creating specific stereoisomers (enantiomers) of chiral molecules is crucial in medicinal chemistry. The synthesis of enantiopure β-amino-γ-keto acids has been achieved starting from commercially available materials like L-homoserine. nih.gov This process demonstrates the feasibility of producing complex, optically active keto acids through a controlled, multi-step sequence. nih.gov For β-keto esters and amides, modern catalytic methods offer pathways to high enantiopurity. Photo-organocatalytic α-hydroxylation, for instance, has been successfully applied to a range of β-dicarbonyl compounds using molecular oxygen and phase transfer catalysts, achieving good yields and enantiomeric excess (up to 90% ee). rsc.org Such strategies are applicable for introducing chirality to derivatives of this compound.
Enantioconvergent synthesis is an advanced strategy that converts a racemic mixture (an equal mix of both enantiomers) of a starting material into a single enantiomer of the product. This approach is highly efficient as it theoretically allows for a 100% yield of the desired stereoisomer from the racemate. While specific applications to this compound are not detailed in available literature, enantioconvergent ring opening of cyclic precursors is a known and powerful method in asymmetric synthesis. This methodology often employs chiral catalysts or reagents to selectively react with one enantiomer of the starting material or to convert both enantiomers into a single, desired product isomer. Such a strategy could hypothetically be applied to a cyclic precursor of this compound to achieve a stereoselective synthesis.
Exploration of Ester and Amide Analogues
The carboxylic acid group of this compound is a prime site for derivatization to produce ester and amide analogues. These modifications can significantly alter the molecule's polarity, solubility, and biological interactions.
Ester Analogues: Methyl and ethyl esters of related keto acids are commonly synthesized. The synthesis of methyl 3-oxo-4-phenylbutanoate is achieved by reacting an activated form of the acid with methanol and heating the mixture to reflux for several hours. chemicalbook.com Similarly, refluxing with anhydrous ethanol produces the corresponding ethyl ester, ethyl 3-oxo-4-phenylbutanoate. chemicalbook.com These straightforward esterification reactions provide access to a variety of ester derivatives.
Amide Analogues: Amide bonds are fundamental in chemistry and biology, forming the backbone of proteins and being present in numerous pharmaceuticals. researchgate.net The conversion of keto acids or their ester derivatives into amides represents a significant synthetic modification. One modern approach is the use of enzymes. For example, the amination of 4-oxo-3-phenylbutyric acid ethyl ester can be accomplished using a transaminase enzyme, demonstrating a biocatalytic route to amide formation. researchgate.net Amide derivatives are explored for a wide range of applications due to their diverse biological activities. researchgate.net
Table 2: Ester and Amide Analogues and Synthesis Methods
| Analogue Type | Functional Group | Synthesis Method | Key Reagents/Catalysts | Reference |
|---|---|---|---|---|
| Methyl Ester | -COOCH₃ | Reflux with alcohol | Methanol | chemicalbook.com |
| Ethyl Ester | -COOCH₂CH₃ | Reflux with alcohol | Ethanol | chemicalbook.com |
| Amide | -CONH₂, -CONHR, -CONR₂ | Enzymatic Amination | Transaminase | researchgate.net |
Analytical Methodologies and Structural Characterization of 3,3 Dimethyl 4 Oxo 4 Phenylbutyric Acid and Analogues
Spectroscopic Characterization (NMR, FT-IR, FT-Raman)
Spectroscopic techniques are indispensable for the structural characterization of organic molecules. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Fourier-Transform Raman (FT-Raman) spectroscopy each provide unique and complementary information about the molecular structure of 3,3-Dimethyl-4-oxo-4-phenylbutyric acid and its analogues.
While specific spectral data for this compound is not extensively published, the expected spectral features can be inferred from the analysis of analogous compounds such as 4-phenylbutyric acid and other keto acids. spectrabase.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework. For this compound, ¹H NMR would be expected to show distinct signals for the aromatic protons of the phenyl group, a singlet for the two methyl groups at the C3 position, and signals for the methylene (B1212753) protons at the C2 position. ¹³C NMR would provide signals for each unique carbon atom, including the carbonyl carbons of the ketone and carboxylic acid, the quaternary carbon at C3, the methylene carbon at C2, and the carbons of the phenyl ring. rsc.org The chemical shifts for these signals are determined using the Gauge Independent Atomic Orbital (GIAO) method in theoretical studies. bohrium.com
Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in a molecule. tsijournals.com For this compound, the key vibrational bands would include:
A strong absorption band for the carboxylic acid C=O stretch.
A distinct absorption for the ketone C=O stretch.
Broad O-H stretching vibrations from the carboxylic acid group.
C-H stretching vibrations from the aromatic phenyl ring and the aliphatic methyl and methylene groups.
C-C stretching modes within the phenyl ring.
Studies on analogous molecules like 4-oxo-4H-1-benzopyran-2-carboxylic acid and 4-amino-5-chloro-2-methoxybenzoic acid have utilized FT-IR and FT-Raman spectroscopy to assign vibrational frequencies, often supported by Density Functional Theory (DFT) calculations for greater accuracy. bohrium.comresearchgate.net The FT-IR and FT-Raman spectra are often complementary, as some vibrations that are weak in FT-IR may be strong in FT-Raman, and vice versa.
Table 1: Expected Spectroscopic Data for this compound based on Analogues
| Spectroscopic Technique | Key Functional Group | Expected Chemical Shift / Wavenumber Range |
|---|---|---|
| ¹H NMR | Phenyl Protons | δ 7.0-8.0 ppm |
| Methylene Protons (-CH₂-) | δ 2.5-3.0 ppm | |
| Methyl Protons (-CH₃) | δ 1.0-1.5 ppm | |
| Carboxylic Acid Proton (-COOH) | δ 10.0-13.0 ppm (broad) | |
| ¹³C NMR | Carboxylic Carbonyl (C=O) | δ 170-185 ppm |
| Ketone Carbonyl (C=O) | δ 190-205 ppm | |
| Phenyl Carbons | δ 125-140 ppm | |
| Aliphatic Carbons | δ 20-50 ppm | |
| FT-IR | Carboxylic Acid O-H Stretch | 2500-3300 cm⁻¹ (broad) |
| Carboxylic Acid C=O Stretch | 1700-1725 cm⁻¹ | |
| Ketone C=O Stretch | 1680-1700 cm⁻¹ | |
| Aromatic C-H Stretch | 3000-3100 cm⁻¹ |
Chromatographic and Mass Spectrometric Analysis
Chromatography coupled with mass spectrometry provides powerful tools for the separation, identification, and quantification of keto acids from complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Keto Acid Analysis
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. researchgate.net Due to their low volatility, keto acids like this compound typically require a derivatization step before GC-MS analysis. This process converts the non-volatile keto acid into a more volatile derivative. A common method involves methoximation to stabilize the keto group and prevent decarboxylation, followed by silylation of the carboxylic acid group. uah.edu
GC-MS offers high chromatographic resolution, making it suitable for separating complex mixtures of metabolites. nih.gov The mass spectrometer provides sensitive detection and structural information based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern. These fragmentation patterns are often highly reproducible, allowing for reliable compound identification by comparison to spectral libraries. nih.gov GC-MS has been successfully applied in targeted metabolomics to measure the concentrations of a predefined set of metabolites, including keto acids. uah.edu
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Keto Acid Determination
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for the analysis of keto acids in biological matrices. researchgate.netbohrium.comnih.gov This technique combines the excellent separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. LC-MS/MS often allows for the analysis of keto acids with minimal sample preparation and without the need for derivatization, although derivatization can be used to enhance sensitivity and chromatographic performance. nih.gov
In one method, ten different keto acids were successfully quantified in rat plasma after derivatization to their O-(2,3,4,5,6-pentafluorobenzyl)oxime forms. researchgate.net The analysis was performed using ultra-high performance liquid chromatography coupled to a tandem mass spectrometer (UHPLC-MS/MS) operating in multiple reaction monitoring (MRM) mode, which provides exceptional specificity. researchgate.net This method demonstrated high reproducibility and recovery, with low limits of detection. researchgate.net Another developed LC-MS/MS method allows for the simultaneous analysis of ketone bodies and α-keto acids by using two different derivatization reagents in parallel followed by a single LC-MS/MS run. bohrium.comnih.gov Such methods are crucial for studying metabolic pathways and diagnosing metabolic disorders. researchgate.netresearchgate.net
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Keto Acid Analysis
| Parameter | Performance Metric | Source |
|---|---|---|
| Linearity (r²) | > 0.997 | researchgate.net |
| Limit of Detection (LOD) | 0.01–0.25 µM | researchgate.net |
| Reproducibility (CV%) | 1.1–4.7% | researchgate.net |
| Recovery | 96–109% | researchgate.net |
X-ray Crystallography for Polymorph Identification and Structural Elucidation of Analogues
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. This technique is also essential for identifying and characterizing polymorphism, which is the ability of a solid material to exist in multiple crystalline forms.
For instance, a detailed study on the anti-hepatitis drug bifendate, an analogue containing a biphenyl (B1667301) moiety, utilized single-crystal X-ray diffraction to characterize four different polymorphs (one unsolvated form and three solvates with tetrahydrofuran, dioxane, and pyridine). nih.govnih.gov This analysis revealed key differences in:
Molecular Conformation: The rotation of single bonds led to different spatial orientations of the molecule's constituent groups. nih.govnih.gov
Intermolecular Interactions: The various crystal forms displayed different patterns of weak aromatic stacking interactions and non-classical hydrogen bonds. nih.govnih.gov
The simulated powder X-ray diffraction (PXRD) patterns calculated from the single-crystal data for each polymorph were unique, providing a standard for identifying the purity of each crystalline form. nih.govnih.gov This type of analysis would be directly applicable to this compound to identify any potential polymorphs and to provide definitive structural elucidation of its solid-state conformation and packing.
Computational and Theoretical Studies on the 3,3 Dimethyl 4 Oxo 4 Phenylbutyric Acid System
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a small molecule (ligand), such as 3,3-Dimethyl-4-oxo-4-phenylbutyric acid, and a biological target, typically a protein. These simulations provide insights into the binding mode, affinity, and specificity of the ligand, which are crucial for drug discovery and design.
In a typical molecular docking study of this compound, the three-dimensional structure of the compound would first be generated and optimized to its lowest energy conformation. Concurrently, a protein target of interest would be identified and prepared for the docking simulation. This preparation often involves removing water molecules, adding hydrogen atoms, and defining the binding site or pocket.
The docking software would then systematically explore various possible orientations and conformations of the this compound within the defined binding site of the target protein. Each of these poses would be evaluated using a scoring function that estimates the binding free energy. The poses with the best scores represent the most likely binding modes.
Analysis of the top-ranked docking poses would reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the amino acid residues of the target protein. For instance, the carbonyl group and the carboxylic acid moiety of the compound would be potential sites for hydrogen bonding, while the phenyl ring and dimethyl groups could engage in hydrophobic and van der Waals interactions.
To assess the stability of the predicted protein-ligand complex, molecular dynamics (MD) simulations are often performed. nih.gov An MD simulation would track the movements of the atoms in the complex over time, providing a more dynamic and realistic view of the binding stability and the conformational changes that may occur upon ligand binding. nih.gov
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are employed to investigate the electronic properties of a molecule, providing a deeper understanding of its structure, reactivity, and spectroscopic characteristics. For this compound, methods like Density Functional Theory (DFT) would be suitable for this purpose. nih.gov
These calculations can determine various electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and stability of the molecule. A smaller gap generally suggests higher reactivity.
The MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the oxygen atoms of the carbonyl and carboxylic acid groups would be expected to show negative potential (red/yellow regions), indicating their role as hydrogen bond acceptors. Conversely, the acidic proton of the carboxyl group would exhibit a positive potential (blue region), highlighting its function as a hydrogen bond donor.
Furthermore, quantum chemical calculations can be used to predict spectroscopic properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to validate the computed structure.
Prediction of Molecular Interactions and Binding Affinities
The prediction of binding affinity is a primary goal of computational studies in drug discovery. wikipedia.org Various computational methods, ranging from empirical scoring functions to more rigorous free energy calculations, are used to estimate the strength of the interaction between a ligand and its target protein. wikipedia.org
For the this compound system, the binding affinity could be initially estimated using the scoring functions from molecular docking simulations. While useful for ranking potential ligands, these scores often provide only a qualitative estimate of the binding strength.
For more accurate predictions, methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) could be applied to snapshots from molecular dynamics simulations. These methods calculate the binding free energy by combining the molecular mechanics energy of the complex with solvation free energies.
Machine learning and deep learning models are also increasingly being used to predict binding affinities with high accuracy. chemeo.com These models are trained on large datasets of known protein-ligand complexes and their experimental binding affinities. wikipedia.orgchemeo.com If sufficient data on structurally similar compounds were available, a quantitative structure-activity relationship (QSAR) model could be developed to predict the binding affinity of this compound based on its molecular descriptors.
The table below hypothetically outlines the types of interactions that could be predicted for this compound with a target protein.
| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Residues on Target |
| Hydrogen Bond | Carboxylic acid (donor/acceptor), Oxo group (acceptor) | Polar/charged amino acids (e.g., Ser, Thr, Tyr, Asp, Glu, Lys, Arg) |
| Hydrophobic | Phenyl ring, Dimethyl groups | Nonpolar amino acids (e.g., Leu, Ile, Val, Phe, Trp) |
| π-π Stacking | Phenyl ring | Aromatic amino acids (e.g., Phe, Tyr, Trp) |
| Electrostatic | Carboxylate (anion) | Positively charged amino acids (e.g., Lys, Arg) |
In Vitro Biological Interactions and Activity Research of 3,3 Dimethyl 4 Oxo 4 Phenylbutyric Acid Analogues
In Vitro Enzyme Inhibition Studies
Analogues of 3,3-Dimethyl-4-oxo-4-phenylbutyric acid have been investigated for their potential to inhibit various enzymes, playing roles in inflammation, bacterial biosynthesis, and cellular signaling.
The in vitro evaluation of 2,2-dimethyl-4-(o-tolyl)-4-oxo-butanoic acid's inhibitory activity against specific enzymes involved in inflammatory pathways is not extensively detailed in the currently available scientific literature. While numerous studies have explored the anti-inflammatory properties of various butanoic acid derivatives, specific data on the enzymatic inhibition by this particular analogue, such as its effects on cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, remains to be fully elucidated. Broader research on related structures, like 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, has shown dual inhibition of both cyclooxygenase and 5-lipoxygenase, suggesting a potential mechanism for anti-inflammatory effects within this class of compounds. nih.gov However, direct evidence and specific inhibitory concentrations for 2,2-dimethyl-4-(o-tolyl)-4-oxo-butanoic acid are not presently available.
A series of 4-oxo-4-phenylbut-2-enoates have been identified as potent inhibitors of MenB, a crucial enzyme in the bacterial menaquinone (vitamin K2) biosynthesis pathway. nih.gov This pathway is essential for cellular respiration in many bacteria, including Mycobacterium tuberculosis and Staphylococcus aureus, making it an attractive target for new antibacterial agents. nih.govresearchgate.net
The inhibitory mechanism involves the formation of an adduct with Coenzyme A (CoA). researchgate.netnih.gov These 4-oxo-4-phenylbut-2-enoates are Michael acceptors, and it is believed that they react with CoA within the bacterial cell. nih.gov The resulting CoA adduct then acts as a potent, nanomolar inhibitor of MenB. nih.govnih.gov The potency of these adducts is attributed to the interaction of their carboxylate group with the oxyanion hole of the MenB enzyme, a conserved feature in the crotonase superfamily to which MenB belongs. nih.govnih.gov
Studies have shown that methyl esters of these compounds, such as methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate, exhibit significant antibacterial activity against both methicillin-sensitive and methicillin-resistant S. aureus (MSSA and MRSA), with minimum inhibitory concentrations (MICs) as low as 0.35–0.75 µg/mL. researchgate.netresearchgate.net The antibacterial effect is specific to bacteria that rely on menaquinone for respiration. researchgate.netresearchgate.net
| Compound | Target Organism | Target Enzyme | IC50 / MIC | Reference |
| Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate | S. aureus (MSSA & MRSA) | MIC: 0.35–0.75 µg/mL | researchgate.netresearchgate.net | |
| 4-Oxo-4-chlorophenylbutenoyl methyl ester | M. tuberculosis (replicating) | MIC: 0.6 µg/mL | nih.govnih.gov | |
| 4-Oxo-4-chlorophenylbutenoyl methyl ester | M. tuberculosis (non-replicating) | MIC: 1.5 µg/mL | nih.govnih.gov | |
| 2-Amino-4-oxo-4-phenylbutanoate derivatives | M. tuberculosis | MenB | IC50: <10 µM (for some analogues) | nih.gov |
| CoA adduct of (E)-benzoylacrylic acid | M. tuberculosis | MenB | Nanomolar inhibition | nih.govnih.gov |
Protein tyrosine phosphatases (PTPs) are key regulators in signal transduction pathways, and their inhibition is a therapeutic strategy for various diseases, including diabetes and cancer. nih.govnih.gov Phenylbutyric acid derivatives have been explored as potential PTP inhibitors. nih.gov
While specific studies on this compound are limited, research on related structures provides insights. For instance, cinnamic acid derivatives, which share some structural similarities, have been shown to inhibit PTP1B. nih.gov Specifically, o-hydroxycinnamic acid and p-hydroxycinnamic acid were identified as the most potent inhibitors among a series of tested compounds, with IC50 values of 137.67 ± 13.37 µM and 181.60 ± 9.34 µM, respectively. nih.gov Kinetic analyses revealed a non-competitive mode of inhibition for these compounds. nih.gov
Furthermore, vanadium-based complexes, including those with dipicolinic acid, have demonstrated potent PTP1B inhibition, with some compounds exhibiting IC50 values in the nanomolar range. rsc.org This highlights the potential for developing highly effective PTP inhibitors based on modifications of the phenylbutyric acid scaffold.
Other research has focused on the broader effects of phenylbutyric acid derivatives as chemical chaperones, which can prevent protein aggregation, a pathological feature in several neurodegenerative diseases. semanticscholar.org While this is not direct enzyme inhibition, it represents another important in vitro biological interaction of this class of compounds.
Kynurenine-3-hydroxylase (also known as kynurenine-3-monooxygenase or KMO) is a critical enzyme in the kynurenine (B1673888) pathway, which is involved in tryptophan metabolism. nih.gov Inhibition of this enzyme is considered a potential therapeutic approach for neurodegenerative diseases by reducing the production of neurotoxic metabolites. A number of 4-phenyl-4-oxo-butanoic acid derivatives have been synthesized and evaluated as inhibitors of KYN-3-OHase. nih.gov
Structure-activity relationship (SAR) studies have identified key features for potent inhibition. For example, substitutions on the phenyl ring and modifications to the butanoic acid side chain significantly influence inhibitory activity. nih.gov Compounds such as 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid and 2-benzyl-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid have emerged as particularly interesting derivatives. nih.gov Another potent inhibitor, UPF-648, a 4-aryl-4-oxobutanoic acid derivative, has an IC50 of 20 nM.
| Compound | Target Enzyme | IC50 | Reference |
| PNU-168754 | KYN-3-OHase | 40 nM | |
| UPF-648 | KYN-3-OHase | 20 nM | |
| 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid | KYN-3-OHase | Data not specified in abstract | nih.gov |
| 2-benzyl-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid | KYN-3-OHase | Data not specified in abstract | nih.gov |
In Vitro Cell-Based Research
Beyond direct enzyme inhibition, analogues of this compound have been studied in cell-based assays to understand their effects on cellular machinery, such as the regulation of gene expression.
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibitors are being investigated as potential treatments for cancer and other diseases. While direct studies on oxo-benzoxazine derivatives of this compound are not prominent, research on structurally related benzamide (B126) and benzothiazole (B30560) derivatives provides valuable insights into potential HDAC inhibitory activity.
For instance, a series of newly synthesized benzamide derivatives were found to have IC50 values in the range of 2-50 µM against HDACs. Structure-activity relationship studies of these compounds indicated that a 2'-substituent, such as an amino or hydroxy group, on the anilide moiety was essential for inhibitory activity. One such benzamide derivative, MS-275, showed significant in vivo antitumor activity and was selected for further investigation.
More recently, benzothiazole-bearing compounds have been designed as HDAC inhibitors. One candidate, compound 26, was found to be a potent pan-HDAC inhibitor, with high sensitivity towards HDAC6 (IC50 = 11 nM) and also effective against HDAC1 and HDAC2 (IC50 < 150 nM). These findings suggest that the broader class of compounds containing a phenyl ring attached to a carbonyl group and a flexible chain could be a promising scaffold for the development of novel HDAC inhibitors.
| Compound Class | Target | IC50 Range | Key Findings | Reference |
| Benzamide derivatives | HDAC | 2-50 µM | 2'-substituent on the anilide moiety is crucial for activity. | |
| Benzothiazole derivative (Compound 26) | HDAC6 | 11 nM | Potent and selective inhibitor of HDAC6. | |
| Benzothiazole derivative (Compound 26) | HDAC1, HDAC2 | < 150 nM | Also inhibits other HDAC isoforms. | |
| nih.gov-Shogaol derivatives | HDAC | 51-65 µM | Pyrazole and Michael adducts showed the most potent inhibition. |
Cell Cycle Modulation and Apoptosis Induction in Cancer Cell Lines (In Vitro)
Research into the in vitro effects of analogues of this compound, such as phenylbutyrate (PB) and its derivatives, has demonstrated significant impacts on the cell cycle and the induction of apoptosis in various cancer cell lines. These compounds have been shown to be cytotoxic to malignant B cells from patients with non-Hodgkin's lymphoma and B-cell chronic lymphocytic leukemia. nih.gov
In studies involving myeloma cell lines, treatment with phenylbutyrate led to the activation of caspases 3, 7, and 9, which are crucial executioner and initiator caspases in the apoptotic cascade. nih.gov This activation was accompanied by the cleavage of their substrates and the characteristic internucleosomal DNA degradation, a hallmark of apoptosis. nih.gov
Furthermore, combinations of phenylacetate (B1230308) (PA) or PB with conventional chemotherapeutic drugs were investigated for synergistic effects in inducing apoptosis in human myeloma cell lines. nih.gov While many combinations were found to be additive, PB exhibited synergistic effects with cytarabine, etoposide, and topotecan. nih.gov
A study on novel phenylbutyrate derivatives synthesized via the Passerini multicomponent reaction revealed their cytotoxic activities against several human cancer cell lines, including A549 (non-small cell lung cancer), MDA-MB-231 (breast cancer), and SW1116 (colon cancer). ajums.ac.ir One particular derivative, designated as B9, showed noteworthy in vitro cytotoxicity against these cell lines and demonstrated good selectivity between tumorigenic and non-tumorigenic cell lines. ajums.ac.ir This compound was also found to induce apoptosis in the MDA-MB-231 cancer cell line in a dose-dependent manner. ajums.ac.ir
The process of apoptosis, or programmed cell death, is a critical mechanism for removing unwanted or damaged cells. ajums.ac.ir In the context of cancer, the induction of apoptosis is a highly sought-after therapeutic strategy. waocp.org The apoptotic effect of compound B9 on the MDA-MB-231 cell line was confirmed using an Annexin V/7AAD kit, which identifies the externalization of phosphatidylserine, an early marker of apoptosis. ajums.ac.ir
The MuvB complex, a key regulator of cell cycle gene expression, plays a crucial role in both cell proliferation and quiescence. frontiersin.org Its dysregulation, often linked to mutations in genes like TP53, can lead to the de-repression of oncogenic genes, contributing to cancer progression. frontiersin.org While direct studies on this compound's effect on the MuvB complex are not available, the modulation of the cell cycle by its analogues suggests a potential area for future investigation.
Interactive Table: In Vitro Cytotoxicity of Phenylbutyrate Analogue B9 ajums.ac.ir
| Cell Line | Cancer Type | IC50 (μM) |
|---|---|---|
| A549 | Non-small cell lung cancer | 6.65 |
| MDA-MB-231 | Breast cancer | 8.44 |
In Vitro Antioxidant Activity Evaluation
While direct studies on the in vitro antioxidant activity of this compound are limited in the provided search results, the general class of phenolic compounds, to which its analogues belong, are known for their antioxidant properties. Phenolic compounds can act as cancer chemopreventive agents, and one of the mechanisms for this is through the induction of apoptosis in tumor cells. waocp.org
The evaluation of antioxidant properties is often conducted using assays such as the scavenging of diphenyl-1-picrylhydrazyl (DPPH) and hydrogen peroxide radicals, as well as iron chelating effects. nih.gov For instance, a study on plant extracts containing various phenolic compounds demonstrated dose-dependent DPPH radical scavenging properties. nih.gov Ascorbic acid is commonly used as a standard in these assays for comparison. nih.gov
Molecular-Level Biological Pathway Modulation (In Vitro)
Keto acids are pivotal intermediates in various metabolic pathways, most notably in the biosynthesis of amino acids. nih.govresearchgate.netoup.com These molecules can be transformed into a wide array of chemicals through processes like decarboxylation, reduction, oxidation, and condensation. researchgate.net The engineering of 2-keto acid-based pathways holds significant promise for the production of biofuels and other valuable chemicals from renewable resources. nih.govresearchgate.net
In the context of cellular energy metabolism, ketogenesis is the process by which organisms produce ketone bodies from the breakdown of fatty acids and ketogenic amino acids. wikipedia.org This process is particularly important during periods of low glucose availability, such as fasting or strenuous exercise, as it provides an alternative energy source for organs like the brain, heart, and skeletal muscle. wikipedia.org The liver is the primary site of ketogenesis, but it cannot utilize the ketone bodies it produces. youtube.com Instead, they are released into the bloodstream to be used by other tissues. youtube.com
The fundamental steps of ketogenesis involve the conversion of acetyl-CoA, derived from fatty acid oxidation, into acetoacetate, which can then be reduced to β-hydroxybutyrate. wikipedia.orgyoutube.com These ketone bodies can then be transported to other cells, converted back to acetyl-CoA, and enter the Krebs cycle to generate ATP. youtube.com
While this compound is a keto acid, its specific role in biosynthetic pathways has not been extensively detailed in the provided search results. However, its structural similarity to other keto acids suggests it could potentially interact with or modulate enzymes and pathways involved in amino acid and fatty acid metabolism.
Gamma-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors, particularly the GABA-A receptors, are the targets of many therapeutic drugs. nih.gov GABA-A receptors are ligand-gated ion channels that, when activated by GABA, increase chloride ion influx into the neuron, leading to hyperpolarization and reduced neuronal excitability. nih.gov
The interaction between ligands and GABA receptors is complex, involving various types of chemical bonds. For instance, studies on the GABA-C receptor have shown that the orientation of a ligand is determined by salt bridges with arginine and glutamate (B1630785) residues within the binding site. nih.gov The primary binding forces in the GABA binding site are considered to be electrostatic. nih.gov
The GABA-B receptor, a G-protein coupled receptor, also plays a crucial role in mediating the inhibitory effects of GABA. mdpi.com Ligand interactions with this receptor are critical for its activation, with agonists becoming buried within the closed conformation of the receptor. mdpi.com
Given that this compound contains a butyric acid moiety, similar to GABA, it is plausible that it or its analogues could interact with GABA receptors. However, direct evidence of such interactions for this specific compound is not present in the search results. The dysfunction of the GABAergic system is implicated in a variety of neurological and psychiatric disorders, making the investigation of novel ligands that can modulate GABA receptors a significant area of research. mdpi.commdpi.com
Future Research Trajectories and Academic Perspectives for 3,3 Dimethyl 4 Oxo 4 Phenylbutyric Acid
Advancements in Stereoselective Synthesis of the Compound and Its Analogues
The synthesis of 3,3-Dimethyl-4-oxo-4-phenylbutyric acid presents a significant challenge due to the presence of a quaternary stereocenter at the C3 position. While the racemic form can be prepared through various classical methods, future research will undoubtedly focus on the development of efficient stereoselective syntheses to access enantiopure forms of the compound and its analogues. The creation of all-carbon quaternary stereocenters is a formidable task in organic synthesis, and achieving this with high enantioselectivity is a key area of modern research. pnas.orgpnas.org
Future advancements are anticipated in the application of organocatalysis. Chiral primary amino acids and their salts have emerged as powerful catalysts for the asymmetric synthesis of molecules with quaternary carbons. researchgate.netnih.gov Methodologies such as the asymmetric Michael addition of α-branched aldehydes to vinyl ketones could be adapted to construct the core skeleton of the target molecule. researchgate.net Similarly, synergistic catalysis, combining achiral palladium complexes with chiral primary amino acids, has shown success in the α-allylation of β-ketoesters to create quaternary stereocenters with high yields and excellent enantioselectivity (up to 99% ee), a strategy that could be conceptually applied here. researchgate.net
Another promising trajectory involves transition-metal-catalyzed reactions. Asymmetric allylic alkylation is a well-established method for forming quaternary stereocenters. researchgate.net Furthermore, the catalytic asymmetric allylboration of ketones, which can create adjacent quaternary stereocenters in a single step with high control over diastereo- and enantioselectivity, offers a powerful tool that could be explored for synthesizing complex analogues. acs.org
Table 8.1: Promising Catalytic Strategies for Stereoselective Synthesis
| Catalytic Strategy | Key Features & Advantages | Potential Application to Target Compound | Reference |
|---|---|---|---|
| Primary Amino Acid Organocatalysis | Uses inexpensive, readily available chiral catalysts; operates under mild conditions. | Asymmetric conjugate addition to a suitable α,β-unsaturated precursor to form the γ-keto acid skeleton. | researchgate.netnih.gov |
| Synergistic Pd/Amino Acid Catalysis | Combines the versatility of transition metal catalysis with the high stereocontrol of organocatalysis. | Enantioselective α-functionalization of a β-ketoester precursor before conversion to the target acid. | researchgate.net |
| Asymmetric Allylboration | Enables the creation of adjacent quaternary stereocenters with high selectivity by choosing the appropriate chiral ligand (e.g., BINOL derivatives). | Synthesis of complex analogues by reacting a suitable ketone with a γ-disubstituted allylboronic acid. | acs.org |
| Chiral Auxiliary Approach | A reliable method where a chiral auxiliary is temporarily incorporated to direct a stereoselective reaction before being removed. | Attachment of a chiral auxiliary (e.g., a trans-1,2-diaminocyclohexane derivative) to the carboxylic acid end to direct the formation of the quaternary center. | unimi.it |
Deeper Mechanistic Understanding of Complex Chemical Transformations
The bifunctional nature of this compound makes it an excellent substrate for studying complex chemical transformations and reaction mechanisms. A particularly rich area for future investigation is its photochemistry. Ketones are known to undergo Norrish Type I (α-cleavage) and Norrish Type II reactions upon photochemical excitation. wikipedia.org Given its structure, this compound is a prime candidate for a Norrish Type II reaction, which involves intramolecular abstraction of a γ-hydrogen by the excited carbonyl group. wikipedia.org
This process would generate a 1,4-biradical intermediate. Subsequent reactions of this biradical could lead to two main types of products:
Fragmentation (β-scission): Cleavage of the Cα-Cβ bond to yield an enol (which would tautomerize to acetophenone) and 3-methyl-1-butene.
Intramolecular Recombination: Cyclization to form a substituted cyclobutanol (B46151), specifically 1-carboxy-2,2-dimethyl-1-phenylcyclobutanol.
Computational studies using density functional theory (DFT) could provide profound insights into the energy barriers of these competing pathways and the influence of solvent on the reaction mechanism, similar to studies performed on simpler keto-acids. digitellinc.com Such research would not only elucidate the fundamental photophysics and photochemistry of this molecule but also offer pathways to novel, synthetically useful cyclobutane (B1203170) derivatives.
Table 8.2: Potential Products from Norrish Type II Photochemical Reaction
| Reaction Pathway | Intermediate | Predicted Product(s) | Mechanistic Significance |
|---|---|---|---|
| Fragmentation (β-Scission) | 1,4-Biradical | Acetophenone and 3-Methyl-1-butene | Investigates the stability of the radical intermediate and the kinetics of bond cleavage. |
| Intramolecular Recombination | 1,4-Biradical | 1-Carboxy-2,2-dimethyl-1-phenylcyclobutanol | Provides a synthetic route to highly substituted cyclobutanol derivatives, which are otherwise difficult to access. |
Rational Design of Next-Generation Bioactive Analogues
The scaffold of this compound serves as a compelling starting point for the rational design of new bioactive molecules. The principles of structure-activity relationship (SAR) can guide the modification of its core structure to target various biological systems. nih.govresearchgate.net The field of medicinal chemistry offers numerous examples where γ-amino acids and their derivatives exhibit significant biological activity. researchgate.net
Future research could focus on transforming the existing functional groups to explore new chemical space. For instance:
Ketone to Amine: Reductive amination of the ketone would yield the corresponding γ-amino acid, 4-amino-3,3-dimethyl-4-phenylbutyric acid. This class of compounds is known to have applications as precursors to pharmaceuticals. researchgate.net
Carboxylic Acid Modification: The carboxylic acid could be converted to various esters, amides, or used as a bioisosteric replacement for other acidic functional groups to modulate pharmacokinetic properties.
Phenyl Ring Substitution: Introducing various substituents (e.g., halogens, hydroxyl, or methoxy (B1213986) groups) onto the phenyl ring can significantly alter electronic properties and steric profile, potentially leading to specific interactions with biological targets like enzymes or receptors.
Cyclization: Intramolecular reactions, such as condensation between the ketone and the carboxylic acid (or its derivatives), could lead to novel heterocyclic systems, such as substituted lactones or lactams, which are common motifs in bioactive natural products. nih.gov
Table 8.3: Strategies for Designing Bioactive Analogues
| Structural Modification | Target Analogue Class | Potential Biological Relevance | Reference for Concept |
|---|---|---|---|
| Reductive amination of the ketone | γ-Amino acids | Building blocks for peptidomimetics, enzyme inhibitors, or neurotransmitter analogues. | researchgate.net |
| Reduction of ketone to hydroxyl group | γ-Hydroxy acids | Structural motifs in antidiabetics, antibiotics, and other pharmacologically important compounds. | nih.gov |
| Substitution on the phenyl ring | Substituted aryl derivatives | Modulation of binding affinity and selectivity for protein targets. | nih.gov |
| Intramolecular cyclization | Lactones, Lactams, or other heterocycles | Creation of conformationally restricted analogues to improve target specificity and metabolic stability. | ias.ac.in |
Exploration of Novel Catalytic and Material Science Applications
The dual functionality of this compound makes it a highly attractive building block for materials science, particularly in the development of functional polymers and metal-organic frameworks (MOFs).
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules. The carboxylic acid group of the title compound is an ideal linker for coordinating with metal centers, while the ketone group can be used to functionalize the pores of the resulting framework. scispace.com Keto-functionalized MOFs are still relatively rare but hold great promise, as the keto group is chemically accessible for post-synthetic modification. scispace.com Furthermore, MOFs containing free carboxylic acid groups have demonstrated enhanced capabilities for gas capture, particularly for CO2. nih.gov The use of this compound as an organic linker could lead to new MOFs with tailored porosity and chemically active surfaces for applications in gas storage, separation, and catalysis. scispace.comrsc.org
Polymer Science: Keto-functionalized monomers are valuable precursors for creating polymers with side chains that can be easily conjugated with other molecules. nih.gov The title compound could be modified, for example by esterification with a hydroxyl-containing monomer like 2-hydroxyethyl methacrylate (B99206) (HEMA), to produce a polymerizable keto-acid monomer. Polymerization via techniques like Reversible Addition-Fragmentation Chain-transfer (RAFT) could yield well-defined polymers. nih.gov The pendant ketone groups would serve as handles for attaching biomolecules, drugs, or imaging agents. Additionally, γ-keto acids are precursors to lactones (e.g., γ-butyrolactone), which can undergo ring-opening polymerization to produce polyesters. researchgate.netrsc.org This opens a pathway to creating new, potentially biodegradable and recyclable polymers derived from this compound.
Table 8.4: Potential Applications in Material Science
| Application Area | Role of the Compound | Potential Properties and Uses | Reference for Concept |
|---|---|---|---|
| Metal-Organic Frameworks (MOFs) | Organic Linker | Creation of porous materials with keto-functionalized channels for selective gas adsorption, catalysis, or sensing. | scispace.comnih.gov |
| Functional Polymers | Monomer Precursor | Synthesis of polymers with pendant ketone groups for post-polymerization modification and bioconjugation. | nih.gov |
| Biodegradable Polyesters | Precursor to a Lactone Monomer | Development of new recyclable or biodegradable materials via ring-opening polymerization. | researchgate.netrsc.org |
Q & A
Q. What are the recommended synthetic routes for 3,3-Dimethyl-4-oxo-4-phenylbutyric acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves condensation or alkylation reactions. For analogs like 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid (PubChem CID: InChI=1S/C7H12O4...), key steps include:
- Step 1: Use of tert-butoxy or methoxy protecting groups to stabilize reactive ketone intermediates during alkylation .
- Step 2: Acid-catalyzed cyclization or hydrolysis to yield the final product.
- Optimization Factors:
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in alkylation steps.
- Temperature: Controlled heating (60–80°C) minimizes side reactions like decarboxylation.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .
Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?
Methodological Answer:
- NMR:
- ¹H NMR: Expect signals for aromatic protons (δ 7.2–7.5 ppm, multiplet) and methyl groups (δ 1.2–1.4 ppm, singlet). The ketone proton may appear as a deshielded singlet (δ 3.0–3.5 ppm) .
- ¹³C NMR: Peaks at ~200 ppm (ketone C=O), 170 ppm (carboxylic acid C=O), and 25–30 ppm (quaternary carbons from dimethyl groups) .
- IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad, carboxylic acid O-H) .
- MS: Molecular ion peak [M+H]⁺ matches theoretical molecular weight (e.g., 220.24 g/mol for analogs) with fragmentation patterns showing loss of CO₂ (m/z 176) .
Advanced Research Questions
Q. How can researchers design experiments to study the interaction of this compound with protein-folding pathways (e.g., ER stress)?
Methodological Answer:
- Assay Design:
- Structural Analysis:
Q. What strategies enhance the bioactivity of this compound against antibiotic-resistant bacteria?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- Introduce electron-withdrawing groups (e.g., fluorine) at the phenyl ring to improve membrane permeability (see for fluoro-substituted analogs) .
- Metal coordination (e.g., Cr(III) complexes) can enhance antibacterial efficacy by disrupting bacterial cell walls, as shown in chromium complexes of β-lactams .
- Assay Conditions:
- Use MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .
Data Contradiction Analysis
Q. How can discrepancies in reported biological activities of this compound analogs be resolved?
Methodological Answer:
- Potential Sources of Variability:
- Assay Conditions: Differences in pH, solvent (DMSO vs. aqueous buffers), or bacterial strain selection (e.g., vs. other studies).
- Purity: Impurities in synthesis (e.g., unreacted tert-butoxy intermediates) may skew results .
- Resolution Strategies:
- Reproducibility Tests: Repeat assays under standardized conditions (e.g., CLSI guidelines).
- Analytical Validation: Use HPLC (≥95% purity threshold) and LC-MS to confirm compound integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
